4-((E)-{[[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)amino](oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate
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Overview
Description
4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzothienyl group, a hydrazono group, and a bromobenzoate moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate involves multiple steps The starting materials typically include 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene and 2-methoxyphenyl 3-bromobenzoateThe reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the benzothienyl group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazono group can be reduced to form corresponding amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromobenzoate moiety can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives
Scientific Research Applications
4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzothienyl group can bind to the active site of enzymes, inhibiting their activity. The hydrazono group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. The bromobenzoate moiety can enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds include:
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-naphthylamide: This compound is a potent inhibitor of JNK2 and JNK3 kinases, targeting the ATP-binding site.
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide: This compound exhibits inhibitory effects on bacterial DNA helicases.
Properties
CAS No. |
477730-24-8 |
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Molecular Formula |
C26H21BrN4O5S |
Molecular Weight |
581.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C26H21BrN4O5S/c1-35-21-11-15(9-10-20(21)36-26(34)16-5-4-6-17(27)12-16)14-29-31-24(33)23(32)30-25-19(13-28)18-7-2-3-8-22(18)37-25/h4-6,9-12,14H,2-3,7-8H2,1H3,(H,30,32)(H,31,33)/b29-14+ |
InChI Key |
CSIIKVFZKAQFBS-IPPBACCNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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